![molecular formula C13H16O3 B3024972 4-Cyclopentyloxy-3-methoxy-benzaldehyde CAS No. 197573-17-4](/img/structure/B3024972.png)
4-Cyclopentyloxy-3-methoxy-benzaldehyde
Overview
Description
4-Cyclopentyloxy-3-methoxy-benzaldehyde is a unique chemical compound with the empirical formula C13H16O3 . It has a molecular weight of 220.26 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 4-Cyclopentyloxy-3-methoxy-benzaldehyde is1S/C13H16O3/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Second Harmonic Generation Applications
Vanillin, known as 4-hydroxy 3-methoxy benzaldehyde, demonstrates significant potential in second harmonic generation (SHG) applications. It shows higher effective conversion efficiency for ultra-violet and near-infrared wavelengths. This was evidenced by a study where centimeter-sized single crystals of vanillin were grown, showing high output intensity for second harmonic conversion, surpassing other commercially available crystals (O. P. Singh et al., 2001).
Applications in Polymer Synthesis
A study on bis-aldehyde monomers, including 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, focused on synthesizing electrically conductive pristine polyazomethines. These polymers showed significant electrical conductivity, offering potential applications in electronics (A. Hafeez et al., 2019).
Organic Synthesis
4-Cyclopentyloxy-3-methoxy-benzaldehyde has been used in the synthesis of complex organic compounds. For example, a method involving the conversion of 3-hydroxy-4-methoxy-benzaldehyde to 1,8-dimethyl-5-methoxytetralin-6-ol was developed, demonstrating its utility in intricate organic synthesis processes (A. K. Banerjee et al., 2013).
Oxidation Studies
The oxidation of 3-methoxy benzaldehydes, including 4-Cyclopentyloxy-3-methoxy-benzaldehyde, by benzimidazolium fluorochromate was studied. This research contributes to understanding the chemical properties and reaction mechanisms of such compounds in various chemical environments (V. Malik et al., 2016).
Protective Group Chemistry
The compound has been utilized in the study of protective group chemistry. For instance, research on the regioselective protection of the hydroxyl group of dihydroxy-benzaldehydes, which are structurally similar to 4-Cyclopentyloxy-3-methoxy-benzaldehyde, contributes to the broader understanding of protective strategies in organic synthesis (G. Plourde et al., 2002).
Molecular Structure and Spectroscopic Studies
Comparative analysis of the molecular structure and spectroscopic properties of 4-Cyclopentyloxy-3-methoxy-benzaldehyde and similar compounds has been performed. This research provides insights into the physical and chemical properties of these molecules, which is essential for their application in various fields (B. Yadav et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-cyclopentyloxy-3-methoxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13-8-10(9-14)6-7-12(13)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIUDSWQJWYRLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390006 | |
Record name | 4-Cyclopentyloxy-3-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyloxy-3-methoxy-benzaldehyde | |
CAS RN |
197573-17-4 | |
Record name | 4-Cyclopentyloxy-3-methoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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